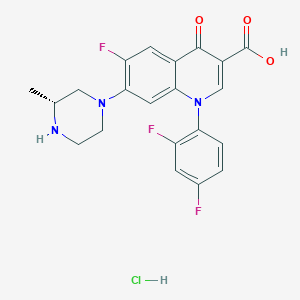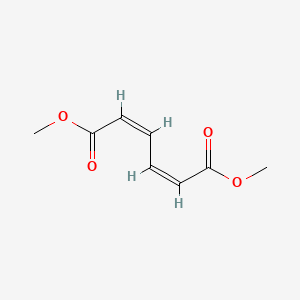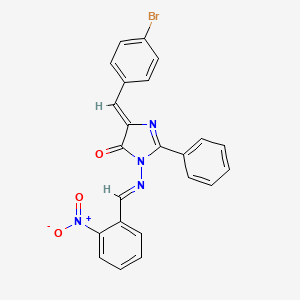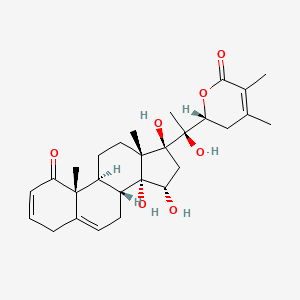
Butyloxycarbonyl-cholecystokinin (31-33) amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyloxycarbonyl-cholecystokinin (31-33) amide is a peptide fragment derived from the peptide hormone cholecystokinin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyloxycarbonyl-cholecystokinin (31-33) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
Butyloxycarbonyl-cholecystokinin (31-33) amide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
科学的研究の応用
Butyloxycarbonyl-cholecystokinin (31-33) amide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission and gastrointestinal functions.
Medicine: Studied for its potential as a diagnostic tool for panic disorders due to its panicogenic properties.
Industry: Utilized in the development of new anxiolytic drugs and as a standard in peptide synthesis.
作用機序
Butyloxycarbonyl-cholecystokinin (31-33) amide exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2). This binding activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of satiety and anxiety . The compound’s panicogenic properties are attributed to its ability to induce panic attacks by activating CCK receptors in the brain .
類似化合物との比較
Similar Compounds
Cholecystokinin (26-33) amide: Another peptide fragment of cholecystokinin with similar physiological effects.
Gastrin tetrapeptide: Shares a similar C-terminal sequence with butyloxycarbonyl-cholecystokinin (31-33) amide and binds to the same receptors.
Caerulein: A peptide from frog skin with similar bioactivity to cholecystokinin.
Uniqueness
This compound is unique due to its specific sequence and its ability to induce panic attacks, making it a valuable tool in anxiety research .
特性
CAS番号 |
5920-14-9 |
|---|---|
分子式 |
C23H34N4O7S |
分子量 |
510.6 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)27-15(10-11-35-4)20(31)26-17(13-18(28)29)21(32)25-16(19(24)30)12-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3,(H2,24,30)(H,25,32)(H,26,31)(H,27,33)(H,28,29)/t15-,16-,17-/m0/s1 |
InChIキー |
HWFGIKNBBLMMFM-ULQDDVLXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)

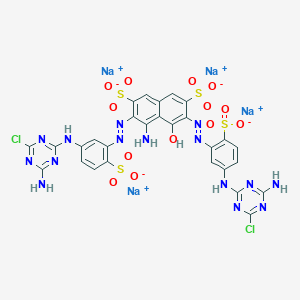
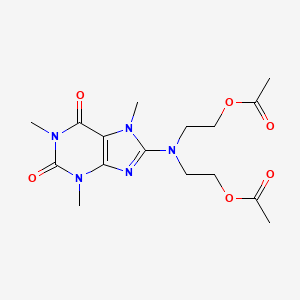
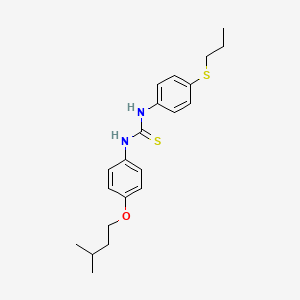
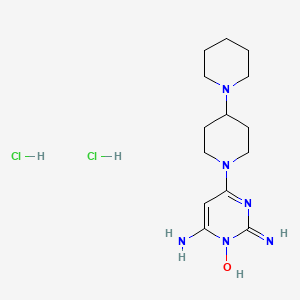
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
